molecular formula C13H22N4O2 B2639254 [4-tert-butyl-1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid CAS No. 1524717-40-5

[4-tert-butyl-1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid

Cat. No. B2639254
CAS RN: 1524717-40-5
M. Wt: 266.345
InChI Key: NUMIKWGNCAMJLR-UHFFFAOYSA-N
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Description

“[4-tert-butyl-1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid” is a chemical compound with the CAS Number: 1524717-40-5 . It has a molecular weight of 266.34 . The IUPAC name for this compound is [4-tert-butyl-1-(1H-tetraazol-1-yl)cyclohexyl]acetic acid .


Synthesis Analysis

The synthesis of 1H-tetrazole compounds, such as “[4-tert-butyl-1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid”, can be achieved through various methods. One common method involves the reaction of sodium azide with nitriles . This reaction proceeds readily in water with zinc salts as catalysts . Another method involves the treatment of organic nitriles with NaN3 in the presence of iodine or silica-supported sodium hydrogen sulfate as a heterogeneous catalyst . This enables an advantageous synthesis of 5-substituted 1H-tetrazoles .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H22N4O2/c1-12(2,3)10-4-6-13(7-5-10,8-11(18)19)17-9-14-15-16-17/h9-10H,4-8H2,1-3H3,(H,18,19) . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

The chemical reactions involving 1H-tetrazole compounds are diverse. For instance, the reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts . A variety of aromatic nitriles, activated and unactivated alkyl nitriles, substituted vinyl nitriles, thiocyanates, and cyanamides are all viable substrates .

Scientific Research Applications

properties

IUPAC Name

2-[4-tert-butyl-1-(tetrazol-1-yl)cyclohexyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c1-12(2,3)10-4-6-13(7-5-10,8-11(18)19)17-9-14-15-16-17/h9-10H,4-8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMIKWGNCAMJLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)(CC(=O)O)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-tert-butyl-1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid

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